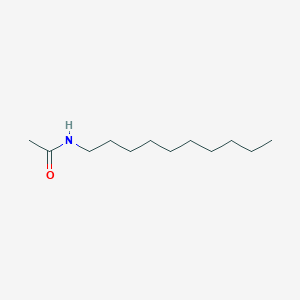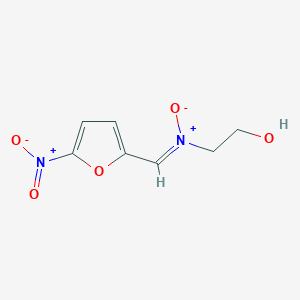![molecular formula C13H14N2O4S B094510 Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- CAS No. 148-54-9](/img/structure/B94510.png)
Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- is an organic compound with the molecular formula C13H14N2O4S It is a derivative of benzenesulphonic acid and features both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- typically involves the reaction of 2-methoxyaniline with 5-amino-2-chlorobenzenesulphonic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenesulphonic acids, while reduction can produce various amines.
Scientific Research Applications
Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
5-Amino-2-((4-aminophenyl)amino)benzenesulphonic acid: Similar structure but with different substitution patterns.
Uniqueness
Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biochemical research.
Properties
CAS No. |
148-54-9 |
|---|---|
Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
5-amino-2-(2-methoxyanilino)benzenesulfonic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-19-12-5-3-2-4-10(12)15-11-7-6-9(14)8-13(11)20(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18) |
InChI Key |
KWQMSQIIPCKLHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O |
Key on ui other cas no. |
148-54-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















